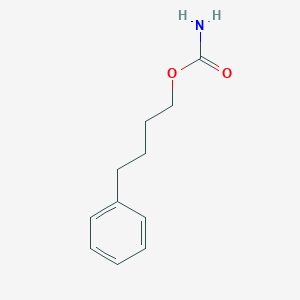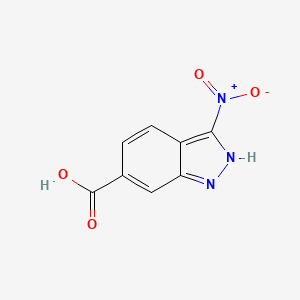
3-nitro-1H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-1H-indazole-6-carboxylic acid typically involves the nitration of 1H-indazole-6-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 3-Amino-1H-indazole-6-carboxylic acid.
Substitution: Various substituted indazoles depending on the nucleophile used.
Esterification: Methyl 3-nitro-1H-indazole-6-carboxylate.
Applications De Recherche Scientifique
3-Nitro-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-nitro-1H-indazole-6-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The carboxylic acid group can facilitate binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1H-Indazole-6-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1H-indazole-6-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
3-Nitro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 3-Nitro-1H-indazole-6-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H5N3O4 |
|---|---|
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
3-nitro-2H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-2-5-6(3-4)9-10-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |
Clé InChI |
SFAQIUJSROFKAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


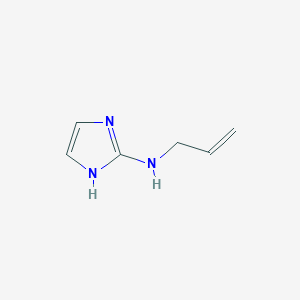
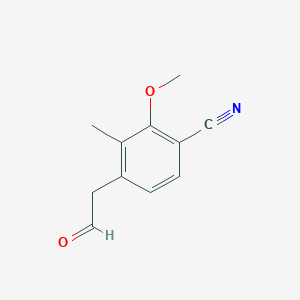
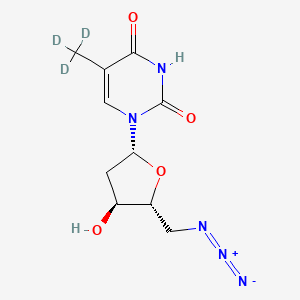

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
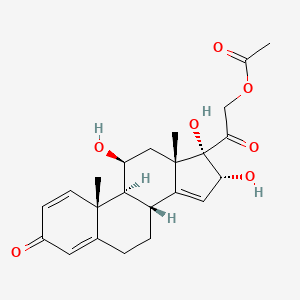

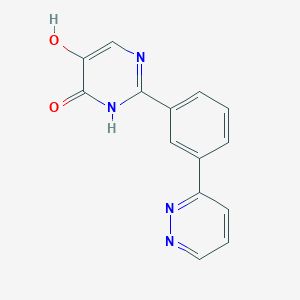
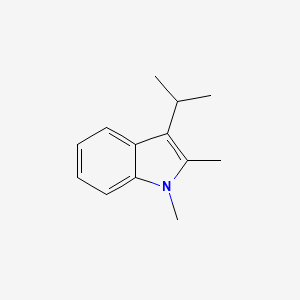
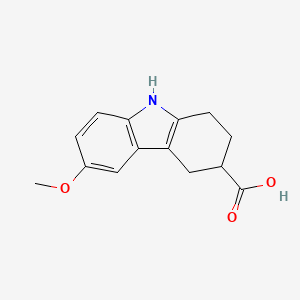

![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
